N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-tosylbutanamide
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Overview
Description
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-tosylbutanamide is a complex organic compound that features a benzothiazole moiety and a tosyl group
Mechanism of Action
Target of Action
The primary targets of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-tosylbutanamide are Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Mode of Action
This compound interacts with its targets, COX-1 and COX-2, by inhibiting their enzymatic activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response. The compound’s interaction with these targets results in a decrease in the production of prostaglandins, which are responsible for symptoms of inflammation such as pain, swelling, and fever .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2, it prevents the conversion of arachidonic acid to prostaglandins. This results in a decrease in the production of prostaglandins, leading to a reduction in inflammation. The downstream effects include a decrease in pain, swelling, and fever associated with inflammation .
Result of Action
The molecular and cellular effects of the compound’s action include a decrease in the production of prostaglandins due to the inhibition of COX-1 and COX-2 . This leads to a reduction in the symptoms of inflammation, such as pain, swelling, and fever .
Biochemical Analysis
Biochemical Properties
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-tosylbutanamide has been found to interact with various enzymes and proteins in biochemical reactions . For instance, it has been reported to exhibit anti-inflammatory properties, potentially through the inhibition of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes . The nature of these interactions is likely due to the specific structural features of the compound, particularly the benzo[d]thiazol-2-yl and thiazol-2-yl groups .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It has been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been suggested that this compound may inhibit the production of pro-inflammatory mediators in cells, thereby reducing inflammation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with specific biomolecules. It has been suggested that this compound exerts its effects at the molecular level through binding interactions with enzymes such as COX-1 and COX-2, leading to their inhibition . This inhibition could result in changes in gene expression related to inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time
Dosage Effects in Animal Models
The effects of this compound in animal models are likely to vary with different dosages
Metabolic Pathways
It is possible that this compound interacts with certain enzymes or cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well characterized. It is possible that this compound interacts with specific transporters or binding proteins, which could influence its localization or accumulation within cells .
Subcellular Localization
It is possible that this compound is directed to specific compartments or organelles within the cell due to specific targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-tosylbutanamide typically involves the coupling of substituted 2-amino benzothiazoles with tosylated butanoic acid derivatives. The reaction conditions often include the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-tosylbutanamide can undergo various chemical reactions, including:
Oxidation: The benzothiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The tosyl group can be substituted with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or potassium hydroxide in polar solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Azides or alcohol derivatives.
Scientific Research Applications
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-tosylbutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides: These compounds share the benzothiazole moiety and exhibit similar biological activities.
2-(4-chlorophenyl)benzo[d]thiazole: Another benzothiazole derivative with notable antimicrobial properties.
Uniqueness
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-tosylbutanamide is unique due to its combination of a benzothiazole moiety and a tosyl group, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and material science.
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(4-methylphenyl)sulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S3/c1-14-8-10-15(11-9-14)30(26,27)12-4-7-19(25)24-21-23-17(13-28-21)20-22-16-5-2-3-6-18(16)29-20/h2-3,5-6,8-11,13H,4,7,12H2,1H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLBDGNUYKWDCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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